REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[CH:3]([NH:7][C:8]([O:10][CH3:11])=[O:9])[CH2:4]C=C.[Mn]([O-])(=O)(=O)=O.[K+].[C:19]([OH:22])(=[O:21])[CH3:20]>O>[F:1][CH:2]([F:12])[CH:3]([NH:7][C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH2:20][C:19]([OH:22])=[O:21] |f:1.2|
|
Name
|
1,1-Difluoro-2-methoxycarbonylamino-4-pentene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(CC=C)NC(=O)OC)F
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess of potassium permanganate is destroyed with a 10% sodium bisulfite solution
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
with diethyl ether and evaporation of the solvent in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCC(=O)O)NC(=O)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |